molecular formula C22H28ClN3O7 B14766218 Lenalidomide-CO-PEG3-Cl

Lenalidomide-CO-PEG3-Cl

Cat. No.: B14766218
M. Wt: 481.9 g/mol
InChI Key: SVKIYFTYBVWNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-CO-PEG3-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a chloride group enhances its solubility and stability, making it a valuable tool in targeted protein degradation research .

Chemical Reactions Analysis

Lenalidomide-CO-PEG3-Cl undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Lenalidomide-CO-PEG3-Cl is unique compared to other similar compounds due to its specific modifications:

These compounds share a common mechanism of action but differ in their specific targets, potency, and safety profiles, making this compound a valuable addition to the arsenal of targeted cancer therapies.

Properties

Molecular Formula

C22H28ClN3O7

Molecular Weight

481.9 g/mol

IUPAC Name

3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C22H28ClN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29)

InChI Key

SVKIYFTYBVWNHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCCl

Origin of Product

United States

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